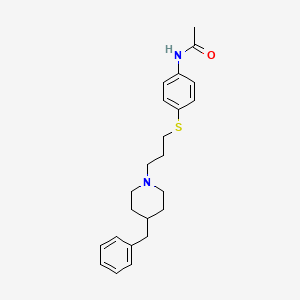
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)thio)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)thio)phenyl)- is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenylmethyl group attached to a piperidine ring, which is further connected to a propylthio group and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)thio)phenyl)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Phenylmethyl Group: The phenylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable phenylmethyl halide reacts with the piperidine ring.
Introduction of the Propylthio Group: The propylthio group is attached through a thiolation reaction, where a propylthiol reacts with the intermediate compound.
Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the propylthio group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, converting it to an amine.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)thio)phenyl)- has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, which are important in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)thio)phenyl)- involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity. The piperidine ring and phenylmethyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Acetamide, N-phenyl-: This compound has a simpler structure with a phenyl group attached to the acetamide.
Acetamide, N-(4-formylphenyl)-: This compound has a formyl group attached to the phenyl ring.
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: This compound contains an isoxazole ring and a sulfonyl group.
Uniqueness
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)thio)phenyl)- is unique due to the presence of the piperidine ring and the propylthio group, which confer specific chemical and biological properties. These structural features make it a valuable compound for research and industrial applications.
特性
CAS番号 |
115030-33-6 |
|---|---|
分子式 |
C23H30N2OS |
分子量 |
382.6 g/mol |
IUPAC名 |
N-[4-[3-(4-benzylpiperidin-1-yl)propylsulfanyl]phenyl]acetamide |
InChI |
InChI=1S/C23H30N2OS/c1-19(26)24-22-8-10-23(11-9-22)27-17-5-14-25-15-12-21(13-16-25)18-20-6-3-2-4-7-20/h2-4,6-11,21H,5,12-18H2,1H3,(H,24,26) |
InChIキー |
SXCJJLHZRWFVBT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)SCCCN2CCC(CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


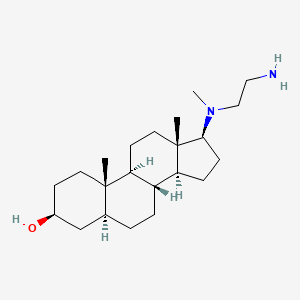
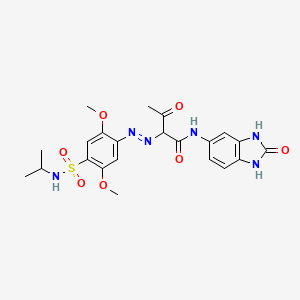
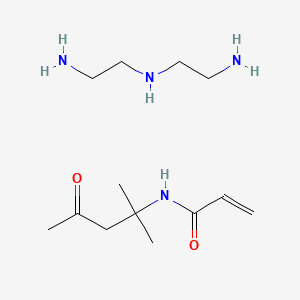

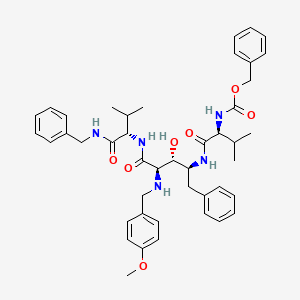
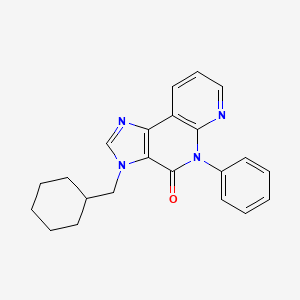
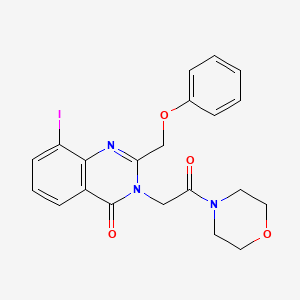

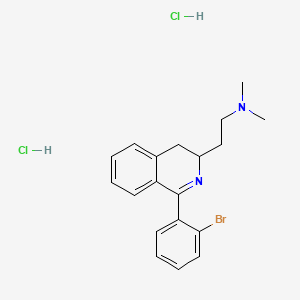

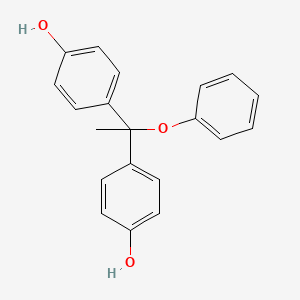


![1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide](/img/structure/B12738328.png)
